molecular formula C6H5N5 B3008377 2-(1H-1,2,4-Triazol-1-yl)pyrimidine CAS No. 91159-94-3

2-(1H-1,2,4-Triazol-1-yl)pyrimidine

Cat. No.: B3008377
CAS No.: 91159-94-3
M. Wt: 147.141
InChI Key: PUGWTWQIZUJSGD-UHFFFAOYSA-N
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Description

2-(1H-1,2,4-Triazol-1-yl)pyrimidine is a heterocyclic compound that contains both a triazole and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including anticancer, antiviral, and antimicrobial activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,4-Triazol-1-yl)pyrimidine typically involves the reaction of 2-chloropyrimidine with 1H-1,2,4-triazole under basic conditions. A common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . Another approach involves the use of 2,4-dichloropyrimidine, which reacts with 1H-1,2,4-triazole to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This includes the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,2,4-Triazol-1-yl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include bases like potassium carbonate and solvents such as DMF.

    Oxidation: Potential oxidizing agents could include hydrogen peroxide or other peroxides.

    Reduction: Reducing agents might include sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted pyrimidine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-1,2,4-Triazol-1-yl)pyrimidine is unique due to its dual-ring structure, which allows it to interact with multiple biological targets, enhancing its pharmacological potential. This dual functionality is not as prevalent in compounds containing only one of the rings .

Properties

IUPAC Name

2-(1,2,4-triazol-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N5/c1-2-8-6(9-3-1)11-5-7-4-10-11/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUGWTWQIZUJSGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)N2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91159-94-3
Record name 2-(1H-1,2,4-triazol-1-yl)pyrimidine
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